molecular formula C18H23N5O B2354595 3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2198912-04-6

3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2354595
CAS No.: 2198912-04-6
M. Wt: 325.416
InChI Key: WTJAMDDPROBTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound features a tetrahydroquinazoline core, which is a bicyclic structure, and a dihydropyrimidinone moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting with the construction of the tetrahydroquinazoline core. One common approach is the condensation of an appropriate amine with a keto-ester to form the quinazoline ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.

Medicine

In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating diseases.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydroquinazoline derivatives: : These compounds share the tetrahydroquinazoline core but may differ in their substituents and functional groups.

  • Dihydropyrimidinone derivatives: : These compounds have the dihydropyrimidinone moiety but may have different core structures or substituents.

Uniqueness

3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is unique due to its combination of the tetrahydroquinazoline and dihydropyrimidinone moieties, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c24-17-5-8-19-13-23(17)11-14-6-9-22(10-7-14)18-15-3-1-2-4-16(15)20-12-21-18/h5,8,12-14H,1-4,6-7,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJAMDDPROBTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)CN4C=NC=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.